molecular formula C9H9Cl2NO B13049903 5,8-Dichlorochroman-4-amine

5,8-Dichlorochroman-4-amine

Cat. No.: B13049903
M. Wt: 218.08 g/mol
InChI Key: GXDLABPVCLNGKF-UHFFFAOYSA-N
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Description

5,8-Dichlorochroman-4-amine is a chemical compound that belongs to the class of heterocyclic compounds known as chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of chlorine atoms at the 5 and 8 positions and an amine group at the 4 position makes this compound a unique and interesting compound for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichlorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5,8-dichlorochroman.

    Amination Reaction: The precursor undergoes an amination reaction, where an amine group is introduced at the 4 position. This can be achieved using reagents like ammonia or primary amines under specific conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichlorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atoms at the 5 and 8 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5,8-Dichlorochroman-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichlorochroman-4-amine
  • 6,8-Dichlorochroman-4-amine
  • 5,8-Difluorochroman-4-amine

Uniqueness

5,8-Dichlorochroman-4-amine is unique due to the specific positioning of chlorine atoms and the amine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

5,8-dichloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Cl2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2

InChI Key

GXDLABPVCLNGKF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)Cl)Cl

Origin of Product

United States

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